N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride is a synthetic compound featuring a tetrahydrothiazolopyridine core substituted with a benzyl group at the 5-position and a 2,2-diphenylacetamide moiety at the 2-position.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS.ClH/c31-26(25(21-12-6-2-7-13-21)22-14-8-3-9-15-22)29-27-28-23-16-17-30(19-24(23)32-27)18-20-10-4-1-5-11-20;/h1-15,25H,16-19H2,(H,28,29,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRMUXPLGGGYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole-pyridine moiety. Its molecular formula is with a molecular weight of approximately 345.45 g/mol. The compound is typically available in solid form with a purity of 95% .
1. Beta-Adrenoceptor Agonism
Research indicates that derivatives of the thiazolo-pyridine structure demonstrate activity as beta-adrenoceptor agonists. Specifically, studies have shown that modifications to the 2-amino group can lead to selective activity towards beta3-adrenoceptors. The intact thiazolo-pyridine ring is crucial for maintaining this activity .
2. Antidepressant Effects
In animal models, compounds similar to this compound have exhibited antidepressant-like effects. These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
3. Anticancer Activity
Preliminary studies suggest potential anticancer properties. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines, indicating a need for further investigation into their mechanisms and efficacy against various types of tumors .
Case Study 1: Beta-Adrenoceptor Activity
A study published in PubMed evaluated the beta-adrenoceptor activity of thiazolo-pyridine derivatives. It was found that specific analogs exhibited significant agonistic effects on beta3-adrenoceptors while lacking selectivity towards beta1 and beta2 receptors. This suggests potential therapeutic applications in metabolic disorders where beta3 activation is beneficial .
Case Study 2: Antidepressant Effects
Another investigation assessed the antidepressant-like effects of related compounds in rodent models. The results indicated that these compounds significantly reduced immobility time in forced swim tests compared to controls, supporting their potential use in treating depression .
Research Findings
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride typically involves multi-step reactions that include cyclization and amide formation. The optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity. Purification methods like crystallization or chromatography are often employed to isolate the final product effectively.
The compound's structure features a thiazolo-pyridine core combined with diphenylacetamide moieties. This unique arrangement contributes to its biological activity and potential applications in drug development. The molecular formula is C₁₈H₁₈ClN₃OS with a molecular weight of approximately 376.87 g/mol .
This compound exhibits several biological activities that make it a candidate for further research:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may inhibit pathways involved in inflammation. The compound's interaction with specific enzymes or receptors related to inflammatory processes could be significant for developing anti-inflammatory therapies.
- Antimicrobial Activity : Research indicates that compounds featuring the thiazolo-pyridine structure may possess antimicrobial properties. These compounds are being evaluated for their efficacy against various bacterial strains, including multidrug-resistant pathogens .
- Beta-Adrenoceptor Agonism : The compound has shown potential as an agonist for beta-adrenoceptors, particularly beta3-adrenoceptors. This activity is relevant for metabolic disorders and obesity treatment as it may influence energy expenditure and fat metabolism.
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Metabolic Disorders : Due to its beta-adrenoceptor agonism, the compound may be beneficial in treating conditions such as obesity and type 2 diabetes by enhancing metabolic rates and improving insulin sensitivity.
- Cancer Research : Its potential inhibitory effects on pathways related to cancer progression warrant further investigation. The compound may interact with targets involved in tumor growth or metastasis.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Electronic and Steric Effects
- 4-Fluorophenyl (Analog 2) : Fluorine’s electron-withdrawing effect enhances metabolic stability and may increase affinity for targets requiring polarized interactions .
- tert-Butyl (Analog 1) : The bulky tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, including coupling, deprotection, and salt formation. Key steps include:
- Coupling Reactions : Use of ethyl ester hydrochloride salts (e.g., [5-chloropyridin-2-yl]amino derivatives) with intermediates under basic conditions (e.g., sodium carbonate, DBU) to form carbamate intermediates .
- Deprotection : Removal of protective groups (e.g., C2–C7 alkoxycarbonyl) via hydrolysis or catalytic methods.
- Salt Formation : Reaction with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride to yield the final product .
Critical Factors : - Base Selection : Polar aprotic solvents with strong bases (e.g., DBU) enhance nucleophilicity but may increase side reactions.
- Temperature Control : Exothermic reactions require gradual reagent addition to avoid decomposition.
Advanced: How can computational methods optimize the synthesis pathway?
Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .
- Virtual Screening : Simulate reaction outcomes with varying bases (e.g., sodium hydride vs. DBU) to identify optimal conditions .
- Data Feedback : Integrate experimental results (e.g., yields, purity) into machine learning models to refine computational predictions .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 318.35 for analogs in ) .
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., benzyl protons at δ 4.5–5.5 ppm).
- X-ray Crystallography : Resolve crystalline hydrochloride salt structures to validate stereochemistry .
Advanced: How to resolve contradictions in reaction yields when varying bases?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test combinations of bases (e.g., sodium carbonate, DBU) and solvents.
- Mechanistic Studies : Employ kinetic isotope effects or Hammett plots to identify rate-limiting steps influenced by base strength .
- Statistical Analysis : Apply ANOVA to isolate variables causing yield discrepancies (e.g., DBU’s superior performance in sterically hindered reactions) .
Basic: What are common impurities, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted intermediates (e.g., unprotected carbamates) or over-alkylated species.
- Purification :
Advanced: How does the hydrochloride salt form impact stability and solubility?
Methodological Answer:
- Stability : The hydrochloride salt enhances crystallinity and reduces hygroscopicity, improving shelf life .
- Solubility : Protonation of the thiazolo-pyridine nitrogen increases aqueous solubility, critical for bioavailability studies.
- Characterization : pH-solubility profiles and dynamic vapor sorption (DVS) assess salt stability under humidity .
Methodological: What protocols ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Standardized Conditions : Strict control of temperature (±2°C) and reagent stoichiometry (1:1.05 molar ratios).
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
- Batch Records : Document deviations (e.g., base addition rate) to troubleshoot inconsistencies .
Advanced: How to apply machine learning for byproduct prediction?
Methodological Answer:
- Dataset Curation : Compile historical data on side products (e.g., dimerization or oxidation byproducts).
- Algorithm Training : Use random forest models to correlate reaction parameters (e.g., base pKa, solvent polarity) with impurity profiles .
- Validation : Cross-check predictions with LC-MS/MS data from small-scale trials .
Data Contradiction: How to address discrepancies between computational and experimental yields?
Methodological Answer:
- Error Source Analysis : Check for overlooked intermediates in simulations (e.g., solvent coordination effects).
- Refine Models : Incorporate solvent dielectric constants and explicit solvation in density functional theory (DFT) calculations .
- Experimental Replication : Repeat reactions under inert atmospheres to exclude oxidative side reactions .
Advanced: What reactor designs improve scalability for this synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
